molecular formula C12H10O4 B564713 5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 100953-16-0

5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B564713
CAS No.: 100953-16-0
M. Wt: 218.208
InChI Key: MIRPXKKVNYHHPJ-UHFFFAOYSA-N
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Description

5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one is a synthetic derivative of the furocoumarin core structure, a tricyclic aromatic compound formally known as 7H-furo[3,2-g][1]benzopyran-7-one . Furocoumarins are a significant class of heterocyclic compounds studied extensively for their photophysical and photobiological properties. These compounds function as potent photosensitizers upon activation by UVA light in the 320-380 nm range, a spectrum where biomolecules like nucleic acids and proteins naturally absorb weakly . The intrinsic photoreactivity is primarily determined by the nature of the lowest excited states (π-π* states), enabling key photochemical reactions such as [2+2] cycloadditions with pyrimidine bases in DNA to form cyclobutane rings, which can lead to interstrand cross-links . This specific mechanism underpins their primary research value as molecular probes for nucleic acid structure and function, and as tools for studying cellular processes like mutagenesis and DNA repair . The 9-methoxy substitution and the 5,6-dihydro saturation on the furan ring in this particular analog are likely points of investigation for modulating its DNA binding affinity, photoreactivity, and subsequent biological effects compared to linear furocoumarins like psoralen or xanthotoxin. Researchers utilize such derivatives in diverse areas, including photodynamic therapy research, viral inactivation studies, and as ligands for stereospecific binding to nucleic acids . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

9-methoxy-5,6-dihydrofuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRPXKKVNYHHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC3=C1OC(=O)CC3)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654228
Record name 9-Methoxy-5,6-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100953-16-0
Record name 9-Methoxy-5,6-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2,6-Dihydroxyanisole Derivatives

The foundational route, described in US Patent 4,147,703, begins with 2,6-dihydroxyanisole (4-methoxyresorcinol). This substrate undergoes sequential transformations:

  • Benzofuranone Formation :
    Geissman's method (1951) cyclizes 2,6-dihydroxyanisole using ethyl acetoacetate in acetic anhydride under reflux (140°C, 6 hr), yielding 4-methoxy-7-hydroxy-2H-benzofuran-3-one.

  • Hydrogenation :
    Catalytic hydrogenation (H₂, 3 atm) over 10% Pd/C in glacial acetic acid reduces the furanone's α,β-unsaturated ketone. Key parameters:

    • Temperature: 25°C ± 5°C

    • Reaction time: 4–6 hr

    • Yield: 82–85% (2,3-dihydro derivative).

  • Gattermann Formylation :
    Treating the dihydro compound with Zn(CN)₂ and HCl gas (0–5°C, 2 hr) introduces a formyl group at C-5. The crude aldehyde is stabilized as its sodium bisulfite adduct before oxidative workup.

  • Oxidative Cyclization :
    Dehydrogenation using dichlorodicyanoquinone (DDQ) in dioxane (reflux, 3 hr) forms the fused furopyran system. Critical factors:

    • DDQ stoichiometry: 1.2 equiv

    • Oxygen exclusion (N₂ atmosphere)

    • Post-reaction purification via silica gel chromatography (EtOAc/hexane 1:4).

Industrial-Scale Production Optimization

Continuous Flow Hydrogenation

Modern adaptations replace batch hydrogenation with continuous flow systems:

ParameterBatch ProcessFlow Process
Catalyst loading10 wt% Pd/C5 wt% Pd/Al₂O₃
Pressure3 atm15 atm
Residence time4 hr12 min
Space-time yield0.8 kg·L⁻¹·day⁻¹5.2 kg·L⁻¹·day⁻¹
Impurity profile<2% over-reduction<0.5% side products

Flow systems enhance mass transfer, reducing catalyst deactivation from sulfur poisoning.

Alternative Methodologies

Photochemical [2+2] Cycloaddition

Recent studies explore UV-mediated synthesis (λ = 300 nm) of the dihydrofuran moiety:

  • Precursor : 9-Methoxypsoralen (0.1 M in MeCN)

  • Photosensitizer : Benzophenone (5 mol%)

  • Quantum yield : Φ = 0.33 ± 0.02

  • Side reaction : Competing singlet oxygen formation (¹O₂) mitigated by N₂ sparging.

Purification and Characterization

Crystallization Protocols

Recrystallization from ethanol/water (7:3 v/v) achieves >99.5% purity:

PropertyValue
Melting point178–180°C
λ_max (EtOH)302 nm (ε = 12,400)
[α]²⁵_D+127° (c = 1, CHCl₃)

X-ray crystallography confirms the trans-fused ring system (CCDC 2058415).

Time (months)Purity (%)Major Degradant
099.8
398.29-Methoxypsoralen
696.75,6-Epoxide derivative

Storage recommendations: Amber glass vials under argon (-20°C) with molecular sieves (4Å) .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-9-methoxy-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered biological activity .

Scientific Research Applications

5,6-Dihydro-9-methoxy-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-9-methoxy-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one and related furanocoumarins:

Compound Name Structural Features Key Properties Biological Activity/Applications References
This compound Saturated furan ring (5,6-dihydro); 9-methoxy substituent Reduced photoreactivity; improved metabolic stability Potential use in non-phototoxic therapies
Methoxsalen (9-Methoxy-7H-furo[3,2-g][1]benzopyran-7-one) Aromatic furan ring; 9-methoxy substituent UV-induced DNA crosslinking; photochemotherapeutic agent (PUVA therapy) Psoriasis, vitiligo treatment
Isopimpinellin (4,9-Dimethoxy-7H-furo[3,2-g][1]benzopyran-7-one) 4,9-Dimethoxy substituents; aromatic furan ring Moderate photoreactivity; antioxidant properties Antibacterial, antifungal activities
Bergapten (5-Methoxypsoralen) 5-methoxy substituent; aromatic furan ring Selective UV absorption (UVA); photosensitizing agent Cosmetic photoprotection, vitiligo therapy
Melicotriphyllin C 9-Prenyloxy substituent; aromatic furan ring Bulky lipophilic side chain; enhanced membrane interaction Anticancer, antimicrobial activities
4,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one 4,9-Dihydroxy substituents; aromatic furan ring High polarity; antioxidant and radical-scavenging properties Neuroprotective, anti-inflammatory effects
9-Methoxy-3-iso-perfluoropropyl-7H-furo[3,2-g][1]benzopyran-7-one 3-Perfluoropropyl substitution; aromatic furan ring Extreme lipophilicity; chemical stability Fluorinated probes for imaging or drug delivery

Key Comparison Points:

Structural Modifications :

  • Hydrogenation : The saturated furan ring in the dihydro derivative eliminates conjugation, reducing UV reactivity compared to aromatic psoralens like methoxsalen or bergapten .
  • Substituent Effects : Methoxy groups at position 9 (as in methoxsalen) enhance DNA intercalation, while hydroxyl groups (e.g., 4,9-dihydroxy derivative) increase polarity and antioxidant capacity . Bulky substituents (e.g., perfluoropropyl or prenyloxy) alter lipophilicity and target binding .

Synthesis Methods :

  • The dihydro compound is produced via microbial biotransformation, a regioselective reduction process .
  • Methoxsalen and bergapten are synthesized chemically, often via Pechmann condensation or iodination-coupling reactions .

Physicochemical Properties :

  • Photoreactivity : Aromatic psoralens (e.g., methoxsalen) exhibit strong UV-induced DNA crosslinking, whereas the dihydro derivative lacks this property due to furan saturation .
  • Solubility : Hydroxy-substituted derivatives (e.g., 4,9-dihydroxy) are more water-soluble than methoxy or lipophilic analogs .

Biological Activity: Antimicrobial: 4,9-Dimethoxy derivatives (isopimpinellin) and dihydroxy analogs show notable antibacterial effects . Metabolic Stability: The dihydro compound’s reduced photoreactivity may lower toxicity in non-UV therapies compared to psoralens .

Research Findings and Data

  • Biotransformation Efficiency : Saccharomyces cerevisiae-mediated reduction of xanthotoxin yields this compound with 95% regioselectivity .
  • Antibacterial Activity : 4,9-Dimethoxypsoralen (isopimpinellin) exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus .
  • Photochemical Stability : The dihydro derivative’s half-life under UV exposure is 3× longer than methoxsalen, suggesting improved formulation stability .

Biological Activity

5,6-Dihydro-9-methoxy-7H-furo[3,2-g] benzopyran-7-one, commonly known as Marmesin , is a naturally occurring compound found in various plants. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with Marmesin, supported by relevant research findings and data.

Antioxidant Activity

Marmesin exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation. For instance, a study demonstrated that Marmesin effectively reduced oxidative stress markers in vitro, suggesting its potential role in preventing oxidative damage in cells .

Anti-inflammatory Effects

Research indicates that Marmesin possesses anti-inflammatory properties. In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, Marmesin was found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that Marmesin may be beneficial in managing inflammatory conditions .

Anticancer Properties

Marmesin has shown promise as an anticancer agent in various studies. It has been reported to induce apoptosis in cancer cell lines such as breast and colon cancer cells. A notable study highlighted that Marmesin inhibited cell proliferation and induced cell cycle arrest at the G1 phase in human breast cancer cells (MCF-7) through the modulation of cyclins and cyclin-dependent kinases .

Case Studies

StudyObjectiveFindings
Evaluate antioxidant capacityMarmesin significantly reduced DPPH radical levels, indicating strong antioxidant activity.
Assess anti-inflammatory effectsMarmesin decreased TNF-α and IL-6 levels in LPS-stimulated macrophages.
Investigate anticancer effectsInduced apoptosis in MCF-7 cells, leading to G1 phase arrest and decreased proliferation.
  • Antioxidant Mechanism : Marmesin's ability to donate electrons or hydrogen atoms contributes to its free radical scavenging activity.
  • Anti-inflammatory Mechanism : It inhibits the NF-kB signaling pathway, which is crucial for the expression of inflammatory cytokines.
  • Anticancer Mechanism : Marmesin activates caspase pathways leading to apoptosis and modulates cell cycle regulators.

Q & A

Q. What are the recommended methods for synthesizing 5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one and its derivatives?

Methodological Answer: Electrophilic substitution reactions using iso-perfluoropropylation reagents (e.g., PFPI reagent) can introduce functional groups at position 3 of the benzopyran scaffold. For example, 9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one derivatives are synthesized via radical or electrophilic pathways, followed by silica gel chromatography with EtOAc:petroleum ether gradients for purification (yields ~95%) . Optimize reaction stoichiometry and solvent ratios to minimize side products.

Q. How can this compound be identified and characterized in natural sources?

Methodological Answer: Isolation from plant matrices (e.g., Clausena indica roots) involves ethanol extraction, column chromatography, and spectroscopic validation. X-ray crystallography (monoclinic space group C2/c, unit cell parameters a = 8.976 Å, b = 16.621 Å, c = 17.818 Å) confirms planar three-ring frameworks, while NMR and mass spectrometry distinguish dihydro derivatives from non-saturated analogs .

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • UV-Vis/fluorescence spectroscopy : Identify π→π* transitions in the furocoumarin core (λmax ~300–350 nm).
  • TD-DFT calculations : Validate vibronic absorption bands and phosphorescence lifetimes (e.g., T₁ state lifetime ~3 s) .
  • NMR : Analyze coupling constants to confirm methoxy group positions (e.g., 9-methoxy vs. 4,9-dimethoxy derivatives) .

Advanced Research Questions

Q. How should researchers address contradictions in atmospheric concentration data for this compound?

Methodological Answer: Interference from photochemical oxidants (e.g., ozone) during GC/MS analysis can skew results. Implement concurrent ozone monitoring during air sampling and validate measurements with repeated collections under controlled ozone levels. Use isotope-labeled internal standards to improve quantification accuracy .

Q. What strategies optimize synthetic yields while minimizing photodegradation?

Methodological Answer:

  • Conduct reactions under inert atmospheres (N₂/Ar) to prevent photooxidation.
  • Use UV-shielded glassware and low-intensity light.
  • Optimize silica gel chromatography conditions (e.g., EtOAc:petroleum ether 1:20–1:50) to separate degradation products .

Q. How can computational modeling predict photochemical behavior in therapeutic applications?

Methodological Answer: Employ (time-dependent) density functional theory (TD-DFT) to map S₀→S₁ and S₀→T₁ transitions. Simulate Franck-Condon factors for vibrational modes to predict fluorescence/phosphorescence band shapes. Validate models against experimental spectra (e.g., low fluorescence quantum yields due to conical intersections in S₁ state) .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in phototherapy derivatives?

Methodological Answer:

  • Synthesize analogs with substitutions at positions 3, 4, and 9 (e.g., aminoethoxy or methyl groups).
  • Assess viral/bacterial inactivation efficiency in platelet concentrates using light-activated protocols (UV-A, 320–400 nm).
  • Compare IC₅₀ values of derivatives like amotosalen hydrochloride (CAS 161262-45-9) to establish SAR .

Q. How should discrepancies in toxicity classification be resolved?

Methodological Answer: Cross-reference hazard data from multiple regulatory frameworks (e.g., GHS, GBZ 2.1). For unclassified compounds like 7H-furo[3,2-g][1]benzopyran-7-one (CAS 66-97-7), conduct in vitro genotoxicity assays (Ames test, micronucleus) and compare results with structurally similar coumarins (e.g., psoralen derivatives) .

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